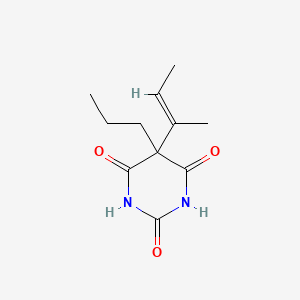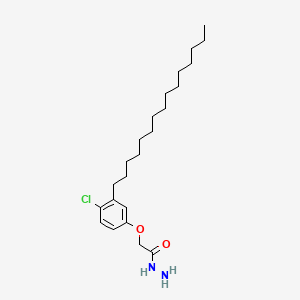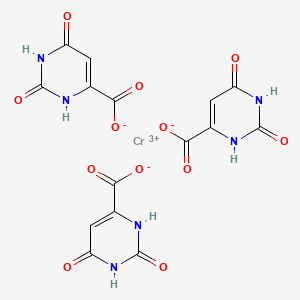
3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)(3-phenylpropyl)amino)propiononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)(3-phenylpropyl)amino)propiononitrile is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)(3-phenylpropyl)amino)propiononitrile typically involves a multi-step process:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring, which can be achieved by the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Diazotization: The next step involves the diazotization of the benzothiazole derivative. This is typically carried out by treating the compound with nitrous acid (HNO₂) in the presence of hydrochloric acid (HCl).
Azo Coupling: The diazonium salt formed in the previous step is then coupled with a phenylamine derivative to form the azo compound.
Final Coupling: The final step involves the coupling of the azo compound with 3-phenylpropylamine and propiononitrile under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can lead to the formation of amines. This reaction is typically carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, where halogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Halogenation reactions often use reagents such as chlorine (Cl₂) or bromine (Br₂).
Major Products
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the benzothiazole ring.
Wissenschaftliche Forschungsanwendungen
3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)(3-phenylpropyl)amino)propiononitrile has several applications in scientific research:
Chemistry: Used as a dye and pigment due to its vivid color properties. It is also used in the synthesis of other complex organic compounds.
Biology: Investigated for its potential use as a biological stain and in the study of cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Used in the production of high-performance materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)(3-phenylpropyl)amino)propiononitrile involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with cellular components. The benzothiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound’s effects are mediated through its ability to form stable complexes with biological molecules, disrupting normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)ethylamino)propiononitrile
- 3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)methylamino)propiononitrile
Uniqueness
3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)(3-phenylpropyl)amino)propiononitrile is unique due to its specific structural features, including the presence of a phenylpropyl group and a propiononitrile moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
93805-38-0 |
|---|---|
Molekularformel |
C25H21Cl2N5S |
Molekulargewicht |
494.4 g/mol |
IUPAC-Name |
3-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-(3-phenylpropyl)anilino]propanenitrile |
InChI |
InChI=1S/C25H21Cl2N5S/c26-21-16-23-24(17-22(21)27)33-25(29-23)31-30-19-9-11-20(12-10-19)32(15-5-13-28)14-4-8-18-6-2-1-3-7-18/h1-3,6-7,9-12,16-17H,4-5,8,14-15H2 |
InChI-Schlüssel |
SNEPMTPGGMIAJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCN(CCC#N)C2=CC=C(C=C2)N=NC3=NC4=CC(=C(C=C4S3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate](/img/structure/B12712407.png)







![4,4,15,15-Tetraethoxy-9,10-bis[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane](/img/structure/B12712449.png)



